Methyl 4-(pyridin-3-yloxy)pyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(pyridin-3-yloxy)pyrrolidine-2-carboxylate is a chemical compound with the molecular formula C11H14N2O3 It is a derivative of pyrrolidine and pyridine, which are both nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(pyridin-3-yloxy)pyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine derivatives with pyridine derivatives under specific conditions. One common method is the Michael addition reaction, where a pyrrolidine-3-carboxylic acid derivative reacts with a pyridine derivative in the presence of a base . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(pyridin-3-yloxy)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the pyridine or pyrrolidine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-(pyridin-3-yloxy)pyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(pyridin-3-yloxy)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxylate derivatives: These compounds share the pyrrolidine core structure and have similar chemical properties.
Pyridine derivatives: Compounds with a pyridine ring that exhibit similar reactivity and applications.
Uniqueness
Methyl 4-(pyridin-3-yloxy)pyrrolidine-2-carboxylate is unique due to the presence of both pyrrolidine and pyridine rings, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and applications, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C11H14N2O3 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl 4-pyridin-3-yloxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H14N2O3/c1-15-11(14)10-5-9(7-13-10)16-8-3-2-4-12-6-8/h2-4,6,9-10,13H,5,7H2,1H3 |
InChI Key |
GBFLEKXMQVJKIV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.